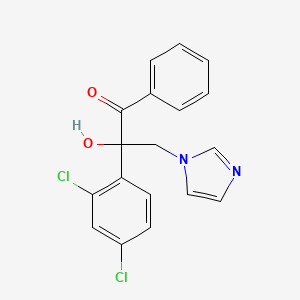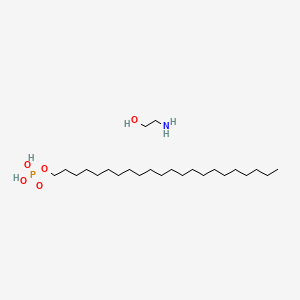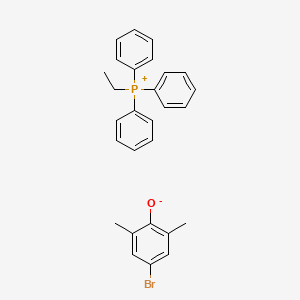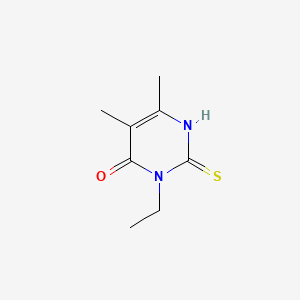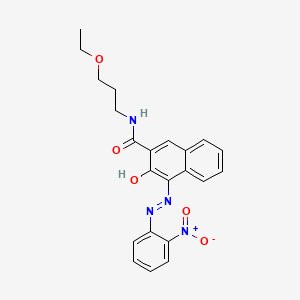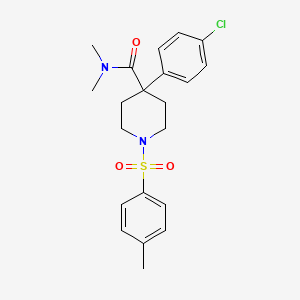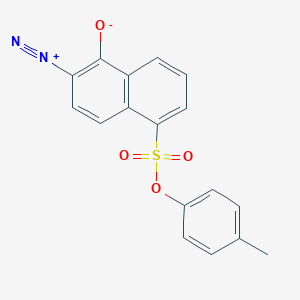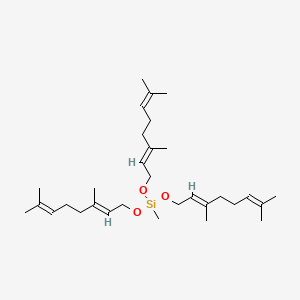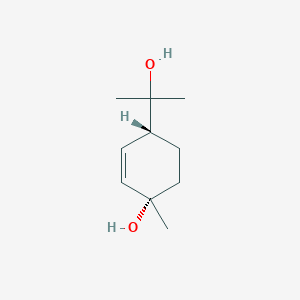
cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol: is an organic compound with the molecular formula C10H18O2 . It is also known by its CAS number 54164-91-9 . This compound is characterized by its cyclohexene ring structure with hydroxyl and methyl groups attached, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexene derivatives and hydroxylation agents to introduce the hydroxyl group at the desired position. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization and hydroxylation processes .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and strict temperature control to maintain the integrity of the compound. The final product is typically purified through distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like or .
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as or .
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halides, ethers
Scientific Research Applications
cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism by which cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
- trans-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol
- cis-para-2-menthene-1,8-diol
- trans-p-menth-2-en-1,8-diol
Comparison: cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is unique due to its specific cis-configuration , which influences its chemical reactivity and interaction with other molecules. Compared to its trans-isomer, it exhibits different physical and chemical properties, such as boiling point , density , and refractive index . These differences make it suitable for specific applications where the cis-configuration is advantageous .
Properties
CAS No. |
54164-91-9 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3/t8-,10+/m0/s1 |
InChI Key |
XWFVRMWMBYDDFY-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H](C=C1)C(C)(C)O)O |
Canonical SMILES |
CC1(CCC(C=C1)C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


